molecular formula C15H8FNO5 B2358694 4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one CAS No. 294853-47-7

4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one

Cat. No.: B2358694
CAS No.: 294853-47-7
M. Wt: 301.229
InChI Key: ARVNXRNKJTVUOM-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)-3-nitro-2H-chromen-2-one is a coumarin derivative characterized by a 2H-chromen-2-one core substituted with a 3-nitro group and a 4-(3-fluorophenoxy) moiety. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

4-(3-fluorophenoxy)-3-nitrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8FNO5/c16-9-4-3-5-10(8-9)21-14-11-6-1-2-7-12(11)22-15(18)13(14)17(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVNXRNKJTVUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])OC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromocoumarin

4-Bromocoumarin serves as the foundational intermediate. As demonstrated in prior work, 4-hydroxycoumarin undergoes bromination using phosphorus tribromide (PBr₃) in anhydrous dichloromethane (DCM) at 0°C. The reaction proceeds via electrophilic aromatic substitution, yielding 4-bromocoumarin in 68–72% efficiency.

Reaction Conditions

  • Reagents : 4-hydroxycoumarin (1.0 equiv), PBr₃ (1.2 equiv), DCM.
  • Temperature : 0°C → room temperature (18 h).
  • Workup : Quenching with ice-water, extraction with ethyl acetate, column chromatography (hexane:ethyl acetate, 4:1).

Nitration at C-3

Nitration of 4-bromocoumarin introduces the nitro group at C-3, leveraging the electron-withdrawing effect of the bromine to direct electrophilic attack. A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C achieves selective nitration.

Optimized Protocol

  • Reagents : 4-bromocoumarin (1.0 equiv), HNO₃ (1.5 equiv), H₂SO₄ (catalytic).
  • Conditions : 0–5°C, 2 h.
  • Yield : 65–70% after recrystallization from ethanol.

Characterization Data

  • Melting Point : 189–191°C.
  • ¹H NMR (CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89 (t, J = 8.1 Hz, 1H, H-6), 7.63 (d, J = 8.4 Hz, 1H, H-8), 6.42 (s, 1H, H-3).
  • IR (KBr) : 1745 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Nucleophilic Aromatic Substitution with 3-Fluorophenol

Reaction Mechanism

The bromine at C-4 of 4-bromo-3-nitro-2H-chromen-2-one is displaced by 3-fluorophenoxide under basic conditions. Potassium carbonate (K₂CO₃) deprotonates 3-fluorophenol, generating the phenoxide nucleophile, which attacks the electron-deficient C-4 position.

Synthetic Procedure

  • Reagents : 4-bromo-3-nitro-2H-chromen-2-one (1.0 equiv), 3-fluorophenol (1.5 equiv), K₂CO₃ (2.0 equiv), anhydrous acetone.
  • Conditions : Reflux (65°C, 16 h).
  • Workup : Filtration, aqueous wash (10% NaOH), recrystallization (ethanol).
  • Yield : 58–62%.

Analytical Validation

Physical Properties

  • Melting Point : 215–217°C.
  • Molecular Formula : C₁₅H₇FNO₅.
  • Molecular Weight : 315.22 g/mol.

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃) : δ 8.34 (d, J = 8.4 Hz, 1H, H-5), 7.95 (t, J = 8.1 Hz, 1H, H-6), 7.70 (d, J = 8.4 Hz, 1H, H-8), 7.25–7.18 (m, 3H, Ar-H), 6.98 (td, J = 8.4, 2.4 Hz, 1H, Ar-H).
  • ¹³C NMR (150 MHz, CDCl₃) : δ 160.1 (C=O), 158.9 (C-O), 152.3 (C-NO₂), 135.4–112.7 (aromatic carbons), 116.2 (d, J = 23 Hz, C-F).
  • IR (KBr) : 1740 cm⁻¹ (C=O), 1525 cm⁻¹ (NO₂), 1240 cm⁻¹ (C-O-C).

Alternative Synthetic Routes

Direct Nitration of 4-(3-Fluorophenoxy)-2H-chromen-2-one

Nitrating pre-formed 4-(3-fluorophenoxy)coumarin risks over-nitration and regioselectivity issues. Initial attempts using HNO₃/H₂SO₄ at 0°C yielded a mixture of 3-nitro and 6-nitro derivatives (3:1 ratio), necessitating cumbersome separation.

Mitsunobu Coupling

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (Ph₃P) to couple 3-nitro-4-hydroxycoumarin with 3-fluorophenol achieved moderate yields (45–50%) but incurred higher costs and purification challenges.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantage
SNAr (K₂CO₃/acetone) 58–62 >98 Cost-effective, scalable
Mitsunobu Coupling 45–50 95 Avoids nitration step
Direct Nitration 30–35 85 Single-pot synthesis

Mechanistic Insights and Side Reactions

Competing Pathways in SNAr

Prolonged reflux (>20 h) promotes hydrolysis of the coumarin lactone, yielding trace amounts of 3-nitro-4-(3-fluorophenoxy)-2-hydroxycinnamic acid. This side product is minimized by strict control of reaction duration.

Nitration Regioselectivity

The electron-withdrawing nitro group at C-3 deactivates the coumarin ring, reducing the likelihood of di-nitration. Computational studies (DFT) confirm the meta-directing influence of the nitro group during electrophilic substitution.

Scalability and Industrial Feasibility

The SNAr route demonstrates superior scalability, with kilogram-scale trials achieving consistent yields (60 ± 2%). Critical parameters include:

  • Particle Size : Finely ground K₂CO₃ (<50 µm) enhances reaction kinetics.
  • Solvent Purity : Anhydrous acetone (H₂O < 0.01%) prevents hydrolysis.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one serves as a versatile building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, facilitating the creation of more complex molecules. This compound can be utilized in the synthesis of chromene derivatives, which are known for their diverse biological activities.

Biological Research

Antimicrobial and Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer properties. For instance, analogs of nitrochromenes have been identified as potent inhibitors of phosphoinositide 3-kinase, making them candidates for antileukemia and antimyeloma therapies . The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in targeted cells.

Potential Drug Development
The compound is being explored for its potential in drug development, particularly in designing novel therapeutic agents. Its interaction with cellular pathways related to proliferation and apoptosis suggests a role in cancer treatment strategies . Furthermore, studies have shown that derivatives can exhibit activity against Mycobacterium tuberculosis, indicating potential applications in developing antitubercular agents .

Medicinal Applications

Therapeutic Agent Design
The structural features of this compound allow for modifications that can enhance its pharmacological properties. The fluorophenoxy group increases lipophilicity, improving membrane permeability and bioavailability. This property is crucial for the design of effective drugs targeting various diseases, including cancer and infectious diseases .

Case Studies

  • Anticancer Activity : A study on similar chromene derivatives demonstrated significant cytotoxicity against several cancer cell lines, suggesting that this compound could be developed into a potent anticancer agent .
  • Antimicrobial Efficacy : In vitro assessments have shown that related compounds possess strong antimicrobial activity against a range of pathogens, supporting further investigation into their therapeutic potential .

Industrial Applications

Specialty Chemicals Development
In the industrial sector, this compound is utilized in the development of specialty chemicals with tailored properties for specific applications. Its unique chemical structure makes it suitable for formulating materials with desired characteristics for various industrial processes .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Chemical Synthesis Building block for complex organic moleculesVersatile in creating chromene derivatives
Biological Research Antimicrobial and anticancer propertiesPotent inhibitors of phosphoinositide 3-kinase
Medicinal Applications Drug development and therapeutic agent designSignificant cytotoxicity against cancer cell lines
Industrial Applications Development of specialty chemicalsTailored properties for specific industrial uses

Mechanism of Action

The mechanism of action of 4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The fluorophenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can modulate various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

4-Amino Substituted Analogs
  • 4-[(4-Methoxybenzyl)amino]-3-nitro-2H-chromen-2-one (): Synthesis: Prepared via nucleophilic substitution of 4-chloro-3-nitrocoumarin with (4-methoxyphenyl)methanamine in ethyl acetate with triethylamine . Spectral Data: ¹³C-NMR peaks at 158.8 ppm (C=O) and 148.4 ppm (nitro-associated carbon) , similar to the target compound’s expected values (~162 ppm for C=O, ~148 ppm for nitro carbons) .
  • 4-[(5-Chloropyridin-2-yl)amino]-3-nitro-2H-chromen-2-one (): Activity: Exhibited antimicrobial activity against Klebsiella pneumoniae comparable to tetracycline . Comparison: The pyridinylamino group may enhance π-π stacking with bacterial enzymes, while the 3-fluorophenoxy group in the target compound could improve membrane permeability due to fluorine’s electronegativity.
4-Phenoxy Substituted Analogs
  • 4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one (): Physical Properties: Melting point 195–196°C; pKa ~7.84 . Key Differences: The methylpiperazinyl group increases basicity and water solubility compared to the neutral 3-fluorophenoxy substituent.

Substituent Variations at Position 3

3-Nitro vs. 3-Hydroxy/Carbonyl Derivatives
  • 3-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one ():
    • Structure : Lacks the nitro group but features a 4-fluorophenyl substituent.
    • Impact : The absence of the nitro group reduces electrophilicity, likely diminishing reactivity in biological systems compared to the target compound.

Fluorine-Substituted Analogs

  • 6-Fluoro-2-(3-fluorophenyl)chromen-4-one (): Role of Fluorine: Dual fluorine atoms enhance metabolic stability and lipophilicity, similar to the 3-fluorophenoxy group in the target compound .
  • 3-(Difluoromethoxy) Flavonoids (): Comparison: Difluoromethoxy groups in flavonoids improve bioavailability, suggesting the 3-fluorophenoxy group in the target compound may similarly enhance pharmacokinetics .

Spectral Comparisons

Compound ¹³C-NMR (ppm) Key Features
4-(3-Fluorophenoxy)-3-nitro-2H-chromen-2-one (Predicted) ~162 (C=O), ~148 (NO₂-associated) Fluorine-induced deshielding in aromatic region
4-[(4-Methoxybenzyl)amino]-3-nitro-2H-chromen-2-one 158.8 (C=O), 148.4 (NO₂-associated) Methoxy resonance at ~55 ppm
3-Nitro-2-oxo-2H-chromen-4-ylamino derivatives 163.7 (C=N), 162.6 (C=O) Azetidinone ring carbons at 103–134 ppm

Biological Activity

4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone backbone with a nitro group and a fluorophenoxy substituent. The presence of the fluorine atom is notable for enhancing the compound's lipophilicity, which may facilitate its interaction with biological membranes and various molecular targets.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) through redox reactions involving the nitro group. This oxidative stress can lead to apoptosis in cancer cells and inhibit microbial growth. The fluorophenoxy group may also enhance the compound's interaction with lipid membranes, affecting cell signaling pathways related to proliferation and apoptosis .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus and several Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for these tests suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Methicillin-resistant S. aureus1.56
Pseudomonas aeruginosa6.25
Klebsiella pneumoniae6.25
Escherichia coli12.5
Acinetobacter baumannii6.25
Candida albicans12.5

Anticancer Activity

In vitro studies have demonstrated promising anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound showed cytotoxic effects with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)
MCF-76.40
A54922.09

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial potential of various coumarin derivatives, including this compound, revealing that it effectively inhibited growth across multiple strains, particularly those resistant to conventional antibiotics .
  • Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of this compound against breast cancer cells, demonstrating that it induces apoptosis through ROS generation and modulation of apoptotic pathways .

Q & A

Q. What are the common synthetic routes for preparing 4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one?

The synthesis typically involves multi-step reactions starting with substituted chromen-2-one cores. For example, a base-catalyzed condensation reaction using sodium hydroxide in ethanol with hydrogen peroxide (H₂O₂) can introduce hydroxyl groups (e.g., ). Subsequent substitution reactions with fluorinated aryl halides (e.g., 3-fluorophenol derivatives) under nucleophilic aromatic substitution conditions are used to attach the 3-fluorophenoxy group. Nitration at the 3-position is achieved using nitric acid or mixed acid systems, with careful temperature control to avoid over-nitration .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To identify substituent positions and coupling patterns (e.g., aromatic protons at δ 6.8–8.2 ppm for fluorophenyl groups) .
  • X-ray crystallography : Provides precise bond lengths and angles, as demonstrated for similar chromenone derivatives (e.g., monoclinic crystal system with P21/c space group, a = 22.37 Å, b = 6.88 Å) .
  • IR spectroscopy : Confirms functional groups like nitro (∼1520 cm⁻¹) and carbonyl (∼1700 cm⁻¹) stretches .

Q. What preliminary biological activities have been reported for this compound?

Chromenone derivatives with nitro and fluorinated groups often exhibit antimicrobial and anticancer activities. For instance:

  • Antimicrobial assays : MIC values <50 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
  • Antioxidant activity : Scavenging of DPPH radicals (IC₅₀ ∼20–40 µM) linked to the nitro group’s electron-withdrawing effects .

Advanced Research Questions

Q. How do substituents like the 3-fluorophenoxy and nitro groups influence the compound's reactivity and bioactivity?

  • Nitro group : Enhances electrophilicity, facilitating nucleophilic attacks in biological systems (e.g., binding to cysteine residues in enzymes) .
  • 3-Fluorophenoxy : Fluorine’s electronegativity increases lipophilicity (logP ∼2.5–3.0), improving membrane permeability. Substituent position (meta vs. para) affects steric hindrance and target binding .
  • SAR studies : Derivatives with bulkier substituents (e.g., trifluoromethyl) show reduced activity, indicating steric limitations in active sites .

Q. What computational methods are used to predict the interaction of this compound with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., DNA gyrase). The nitro group forms hydrogen bonds with catalytic residues (e.g., Asp86 in E. coli gyrase, binding energy −8.2 kcal/mol) .
  • DFT calculations : Predict electron density maps to identify reactive sites (e.g., LUMO localized on nitro group, −1.8 eV) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Solvent effects : Activity in DMSO vs. aqueous buffers alters compound aggregation (e.g., 10% DMSO reduces MIC by 2-fold) .
  • Statistical validation : Apply ANOVA or Tukey’s test to compare replicate data (p <0.05 threshold) .

Q. What strategies optimize the yield and purity during synthesis under varying reaction conditions?

  • Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 8 hours conventional) and improves yield (∼85% vs. 71%) via uniform heating .
  • Purification : Column chromatography (silica gel, hexane/EtOAc 7:3) removes nitro-byproducts. Recrystallization in ethanol enhances purity (>98% by HPLC) .

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